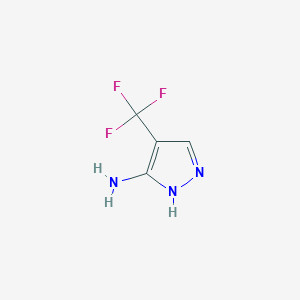
4-(trifluoromethyl)-1H-Pyrazol-3-amine
Vue d'ensemble
Description
- 4-(trifluoromethyl)-1H-Pyrazol-3-amine is an organic compound with the chemical formula C<sub>4</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>.
- It belongs to the class of trifluoromethylbenzenes and contains a pyrazole ring.
- The trifluoromethyl group (CF<sub>3</sub>) is known for its unique properties and is often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
- The synthesis of 4-(trifluoromethyl)-1H-Pyrazol-3-amine involves specific chemical reactions to introduce the trifluoromethyl group onto the pyrazole ring.
- Relevant synthetic methods and reaction conditions should be explored in the literature.
Molecular Structure Analysis
- The molecular structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be determined using techniques such as X-ray crystallography or spectroscopic methods (e.g., NMR, IR).
- The arrangement of atoms, bond lengths, and angles should be investigated.
Chemical Reactions Analysis
- Investigate any known chemical reactions involving this compound.
- Explore its reactivity, stability, and potential transformations.
Physical And Chemical Properties Analysis
- Investigate its melting point, boiling point, solubility, and other relevant properties.
- Consider its behavior under different conditions.
Applications De Recherche Scientifique
-
Agrochemicals and Pharmaceuticals
- Trifluoromethylpyridines and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Pesticides
- Trifluoromethylpyridine and its intermediates are important ingredients for the development of pesticides .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
- The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
-
Synthetic Building Block
-
Pharmaceuticals
- Trifluoromethylpyridine and its derivatives are key structural motifs in active pharmaceutical ingredients .
- Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Agrochemicals
-
Dyestuff
-
Vapor-Phase Reaction
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
-
Pain Management
-
Functional Materials
- Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
-
Pesticides
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
-
Fluazifop-Butyl
-
Veterinary Products
Safety And Hazards
- Assess any safety concerns related to handling, storage, or exposure.
- Provide information on toxicity, flammability, and other hazards.
Orientations Futures
- Explore potential applications, further research, or modifications.
- Consider its role in drug discovery, materials science, or other fields.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOILKOLGWPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635007 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H-Pyrazol-3-amine | |
CAS RN |
1056139-87-7 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



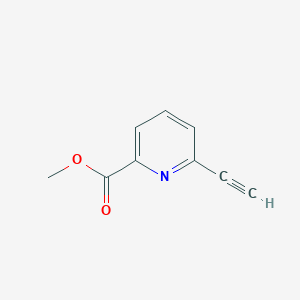
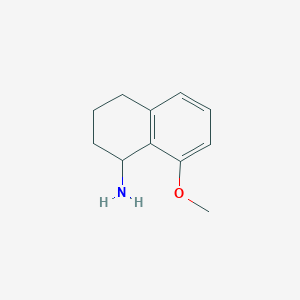
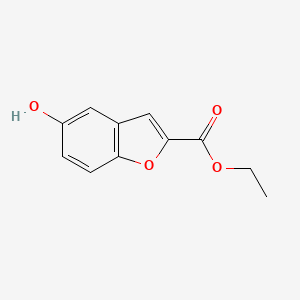
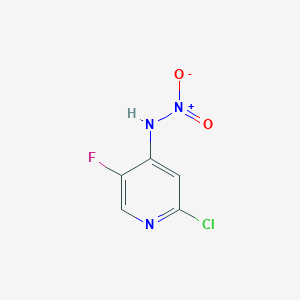
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
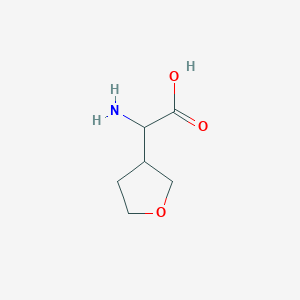
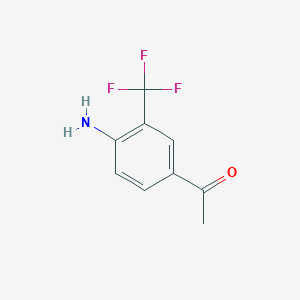
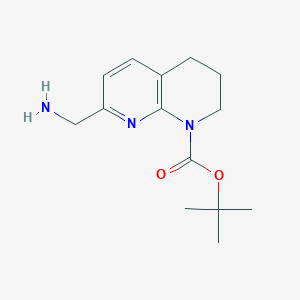
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
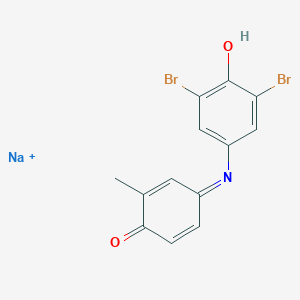
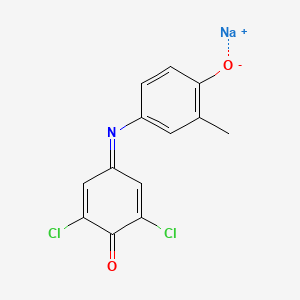
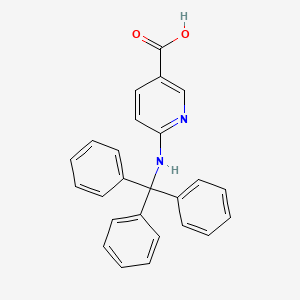
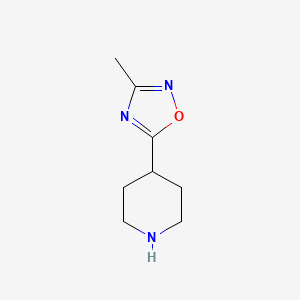
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)